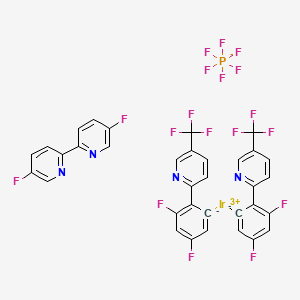
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;5-fluoro-2-(5-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;5-fluoro-2-(5-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate” is a complex organometallic compound It features a combination of fluorinated aromatic rings and an iridium center, coordinated with hexafluorophosphate as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iridium with the specified ligands. The process may include:
Ligand Synthesis: The fluorinated pyridine and benzene derivatives are synthesized through halogenation and subsequent functional group transformations.
Coordination Reaction: The ligands are then coordinated to an iridium precursor, such as iridium chloride, under specific conditions (e.g., elevated temperature, inert atmosphere).
Purification: The resulting complex is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis with optimizations for yield and purity. This includes:
Batch Reactors: Using large-scale reactors to carry out the coordination reactions.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, potentially altering the oxidation state of iridium.
Substitution: Ligand exchange reactions where one or more ligands are replaced by other ligands.
Reduction: Reduction reactions affecting the iridium center or the ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen.
Reducing Agents: Like sodium borohydride or hydrazine.
Solvents: Organic solvents like dichloromethane or acetonitrile.
Major Products
The major products depend on the specific reactions and conditions but may include modified iridium complexes or decomposed ligand fragments.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst in various organic transformations, including hydrogenation and C-H activation.
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Imaging Agents: Due to the presence of iridium, the compound might be explored as a contrast agent in imaging techniques.
Therapeutics: Investigated for potential therapeutic applications, such as anticancer agents.
Industry
Electronics: Utilized in the fabrication of electronic components due to its conductive properties.
Coatings: Applied in specialized coatings for enhanced durability and resistance.
Mechanism of Action
The compound’s mechanism of action involves interactions at the molecular level, particularly with its iridium center. The iridium can engage in electron transfer processes, influencing various pathways:
Molecular Targets: Potential targets include enzymes or receptors in biological systems.
Pathways Involved: Electron transfer pathways, redox reactions, and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: A simpler analog without the iridium center.
Iridium(III) Complexes: Other iridium complexes with different ligands.
Uniqueness
Fluorination: The high degree of fluorination imparts unique electronic properties.
Iridium Center: The presence of iridium provides distinct catalytic and electronic characteristics.
This outline provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C34H16F18IrN4P |
|---|---|
Molecular Weight |
1045.7 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;5-fluoro-2-(5-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/2C12H5F5N.C10H6F2N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3 |
InChI Key |
PCKUIWJUQPSZPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=NC=C(C=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


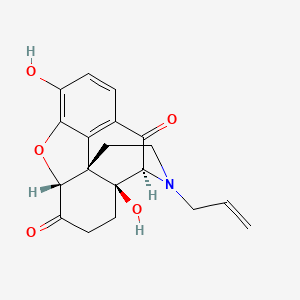
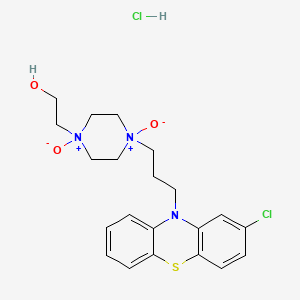
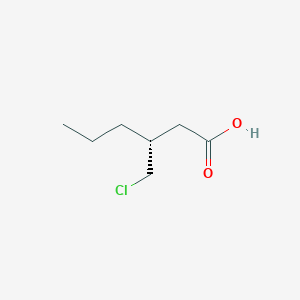


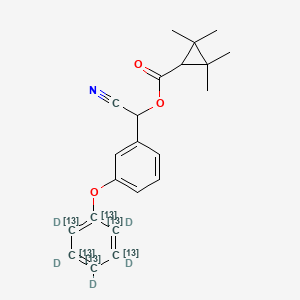
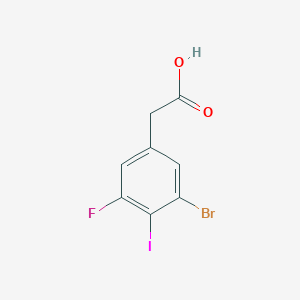

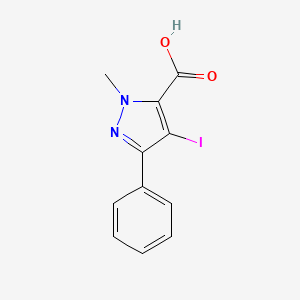
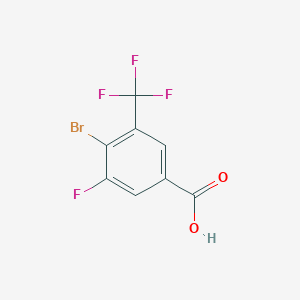

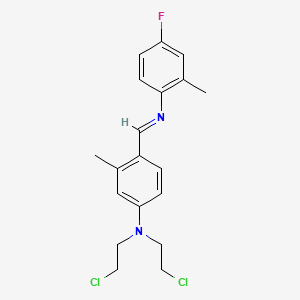
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13429737.png)
![N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13429756.png)
